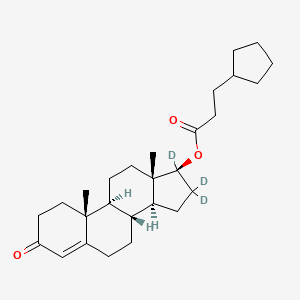
Testosterone Cypionate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone Cypionate-d3 is a deuterated form of Testosterone Cypionate, a synthetic derivative of testosterone. Testosterone Cypionate is an androgen and anabolic steroid used primarily in the treatment of low testosterone levels in men. It is also used in hormone therapy for transgender men. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Testosterone Cypionate-d3 is synthesized by esterifying testosterone with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The deuterated form is prepared by using deuterated reagents in the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using deuterated cyclopentylpropionic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity. The compound is then formulated into oil-based injectables for medical use.
Análisis De Reacciones Químicas
Types of Reactions
Testosterone Cypionate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 17-keto steroids.
Reduction: Formation of dihydrotestosterone.
Substitution: Ester hydrolysis to yield free testosterone.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: 17-keto steroids.
Reduction: Dihydrotestosterone.
Substitution: Free testosterone and cyclopentylpropionic acid.
Aplicaciones Científicas De Investigación
Testosterone Cypionate-d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways of testosterone and its derivatives.
Biology: Investigating the role of testosterone in cellular processes and gene expression.
Medicine: Developing new treatments for hypogonadism and other testosterone-related disorders.
Industry: Producing stable isotopes for use in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Testosterone Cypionate-d3 exerts its effects by binding to androgen receptors in target tissues. Once bound, it is converted to dihydrotestosterone or estradiol, which then interact with specific cellular receptors to regulate gene expression. This leads to the development of male secondary sexual characteristics, increased muscle mass, and other physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone Enanthate: Another esterified form of testosterone with a shorter half-life.
Testosterone Propionate: A fast-acting ester with a shorter duration of action.
Testosterone Undecanoate: A long-acting ester with a prolonged release profile.
Uniqueness
Testosterone Cypionate-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its longer half-life compared to other testosterone esters makes it a preferred choice for hormone replacement therapy.
Propiedades
Número CAS |
876054-56-7 |
|---|---|
Fórmula molecular |
C27H40O3 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1/i11D2,24D |
Clave InChI |
HPFVBGJFAYZEBE-YXZXQLRDSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCC5CCCC5 |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


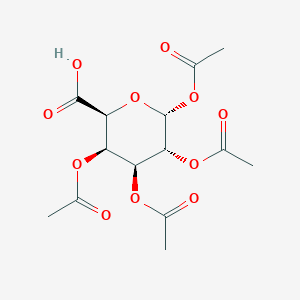
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
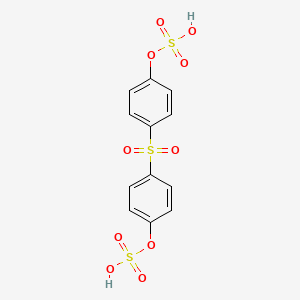
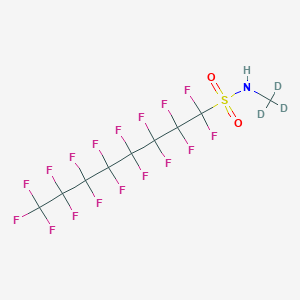
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
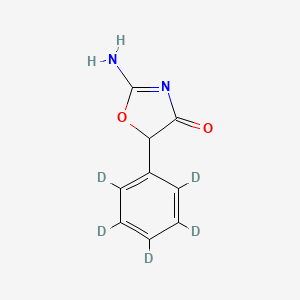

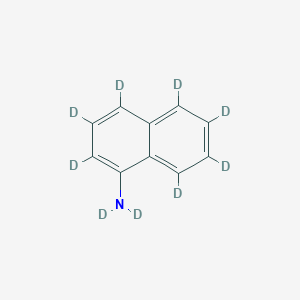
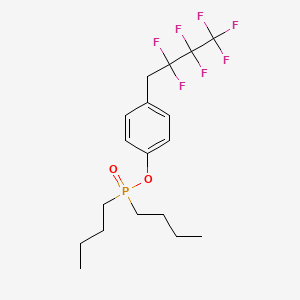

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)
